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molecular formula C11H16O2S B8788029 Methyl 5-(tert-butyl)-3-methylthiophene-2-carboxylate

Methyl 5-(tert-butyl)-3-methylthiophene-2-carboxylate

Cat. No. B8788029
M. Wt: 212.31 g/mol
InChI Key: ZIOOXJFZMBQVJJ-UHFFFAOYSA-N
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Patent
US08975260B2

Procedure details

A solution of methyl 3-methylthiophene-2-carboxylate 109a (33 g, 0.211 mol) in dry CH2Cl2 (30 mL) was added dropwise to a mixture of aluminum chloride (40 g, 0.297 mol) and dry CH2Cl2 (200 mL) at −78° C., under nitrogen. The reaction mixture was stirred for 10 min at −78° C., and a solution of tert-butyl chloride (23 mL, 0.211 mol) in dry CH2Cl2 (30 mL) was added dropwise at −78° C. The reaction mixture was stirred for 1 h at −78° C., gradually allowed to warm to room temperature and stirred for 16 h at room temperature. It was poured on ice and extracted with CH2Cl2 (2×200 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent evaporated under vacuum. The obtained residue was purified by fractional distillation to yield methyl 5-tert-butyl-3-methylthiophene-2-carboxylate 109b (19 g, 43%) as a light yellow liquid.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[Cl-].[Al+3].[Cl-].[Cl-].[C:15](Cl)([CH3:18])([CH3:17])[CH3:16]>C(Cl)Cl>[C:15]([C:5]1[S:4][C:3]([C:7]([O:9][CH3:10])=[O:8])=[C:2]([CH3:1])[CH:6]=1)([CH3:18])([CH3:17])[CH3:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)OC
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)(C)(C)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h at room temperature
Duration
16 h
ADDITION
Type
ADDITION
Details
It was poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The obtained residue was purified by fractional distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(S1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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